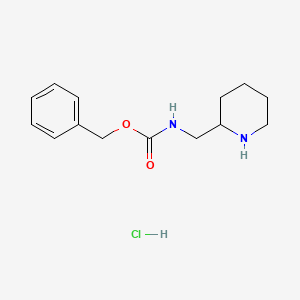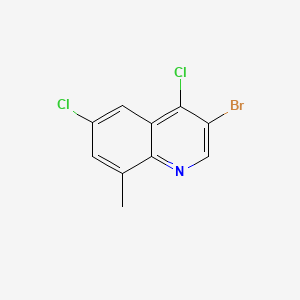
Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound has a thienylmethyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) typically involves the reaction of piperazine with 3-thienylmethyl chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are the corresponding thiols or thioethers.
Substitution: Substitution reactions involving Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) can occur at the piperazine ring or the thienylmethyl group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (sodium azide).
科学研究应用
Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: Research involving Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) includes its potential use as a pharmaceutical intermediate. It is investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the active sites of these targets. This interaction can lead to the inhibition or activation of the target’s function, thereby exerting its effects on biological systems.
相似化合物的比较
1-(3-Chlorophenyl)piperazine: This compound has a chlorophenyl group instead of a thienylmethyl group. It is known for its use in neuropharmacological studies.
1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethylphenyl group and is commonly used in combination with other piperazines for its stimulant properties.
1-(3-Methoxyphenyl)piperazine: This compound has a methoxyphenyl group and is used in various chemical and pharmacological studies.
Uniqueness: Piperazine, 1-(3-thienylmethyl)-, hydrochloride (1:1) is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other piperazines may not be suitable.
属性
CAS 编号 |
163839-04-1 |
|---|---|
分子式 |
C9H15ClN2S |
分子量 |
218.743 |
IUPAC 名称 |
1-(thiophen-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;/h1,6,8,10H,2-5,7H2;1H |
InChI 键 |
NZXDRBKERKWEEK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=CSC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


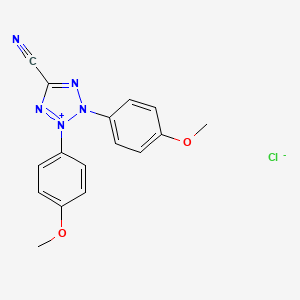
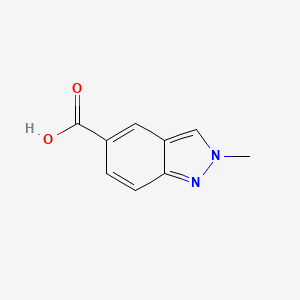
![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)
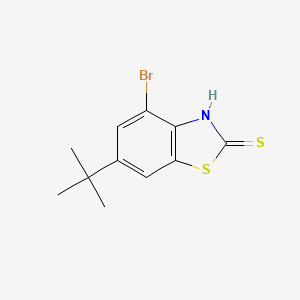
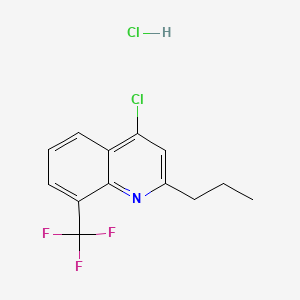

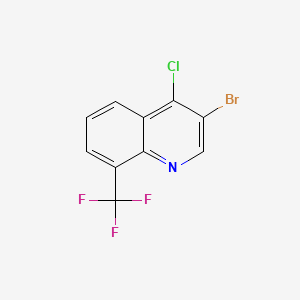

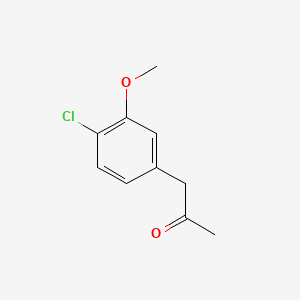
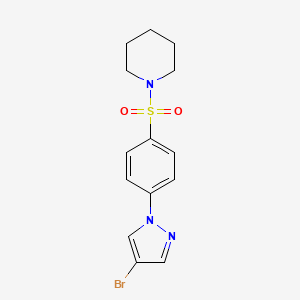
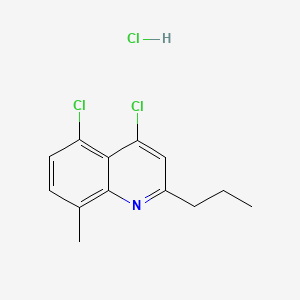
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)
